N-{2-[4-(dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a dimethylaminophenyl ethyl moiety linked to a 2,5-dimethoxybenzenesulfonamide scaffold. Sulfonamides are well-documented for their bioactivity, particularly as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to participate in hydrogen bonding and coordinate with metal ions. This compound’s structure combines electron-donating methoxy groups and a tertiary amine, which may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-20(2)15-7-5-14(6-8-15)11-12-19-25(21,22)18-13-16(23-3)9-10-17(18)24-4/h5-10,13,19H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHDDOVIDHMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
Target Compound
- Core structure : 2,5-Dimethoxybenzenesulfonamide.
- Side chain: Ethyl-linked 4-(dimethylamino)phenyl group.
- Key features : Sulfonamide group (–SO₂NH–), methoxy substituents (electron-donating), tertiary amine (solubility modulation).
Compound 5g (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide)
- Core structure : Acetamide backbone with tert-butyl and naphthylmethyl groups.
- Key features: Acetamide (–NHCO–) instead of sulfonamide. Bulky tert-butyl and aromatic naphthylmethyl groups (hydrophobic interactions). Dimethylaminophenyl moiety (shared with target compound).
- Synthesis : 42% yield via silica gel chromatography and crystallization .
Compound 30 (N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride)
Physicochemical and Pharmacological Implications
- Sulfonamide vs. Acetamide/Benzamide : Sulfonamides exhibit stronger acidity (pKa ~10) compared to acetamides (pKa ~15–20), enhancing hydrogen-bonding capacity and enzyme inhibition .
- Methoxy vs. Bulky Substituents : The target’s methoxy groups may improve solubility and π-π stacking, whereas 5g’s tert-butyl/naphthyl groups favor hydrophobic binding pockets.
- Triazine-Morpholino Motif: Compound 30’s triazine ring is a hallmark of kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting divergent applications compared to the sulfonamide-based target .
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